3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Ethyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused ring systems are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of ethyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-methylphenyl hydrazine with carbon disulfide to form a hydrazinecarbothioamide intermediate. This intermediate then undergoes cyclization with ethyl bromoacetate in the presence of a base to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using microwave irradiation or other advanced techniques to improve yield and reduce reaction time .
Chemical Reactions Analysis
Ethyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles like amines or alkoxides replace the ethyl group.
Scientific Research Applications
Ethyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or acting as an anticonvulsant.
Comparison with Similar Compounds
Ethyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its fused triazole-thiadiazole ring system. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole-thiadiazole core but differ in their substituents and specific ring fusion patterns.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a similar triazole ring but are fused with a quinoxaline ring instead of a thiadiazole.
1,3,4-Thiadiazoles: These compounds contain the thiadiazole ring but lack the fused triazole ring, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C13H14N4S2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4S2/c1-3-18-8-11-14-15-13-17(11)16-12(19-13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
FGASSUIMPHILQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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